molecular formula C23H22N4O5 B1676927 那米替康 CAS No. 372105-27-6

那米替康

货号 B1676927
CAS 编号: 372105-27-6
分子量: 434.4 g/mol
InChI 键: IBTISPLPBBHVSU-UVOOVGFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Namitecan is a small molecule drug that has been used in trials studying the treatment of solid tumors . It is a potent topoisomerase I inhibitor with antitumor properties . It is a hydrophilic derivative of camptothecin, a class of drugs that are widely prescribed and effective anticancer drugs .


Molecular Structure Analysis

Namitecan is a heterocyclic compound with a planar pentacyclic ring structure. This includes a pyrrolo [3,4-beta]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) . Its molecular formula is C23H22N4O5 .


Physical And Chemical Properties Analysis

Namitecan has an average molecular weight of 434.452 and a mono-isotopic mass of 434.159019824 . It is a hydrophilic compound, which means it has the ability to mix with or dissolve in water .

科学研究应用

1. 在儿童肉瘤中的抗肿瘤和抗血管生成作用那米替康在儿童肉瘤模型中显示出有希望的临床前疗效。它在几种儿童肉瘤模型中以耐受性良好的剂量表现出治愈效果,这可能是由于其抗血管生成作用。这包括下调促血管生成因子,如 VEGF、bFGF 和趋化因子,如 CCL-2 和 CXCL16。它与贝伐珠单抗和舒尼替尼等其他抗血管生成剂联合使用进一步增强了其抗肿瘤作用 (Cassinelli 等人,2012)

2. 临床开发的药代动力学和药效动力学那米替康的药代动力学 (PK) 和药效动力学 (PD) 曲线已得到研究,以指导其临床开发。它的清除率和长的终末半衰期支持了平坦给药的可行性。它的暴露与血液学效应之间存在显着相关性,导致针对不同方案的具体给药建议 (Joerger 等人,2015)

3. 在神经系统儿童肿瘤中的疗效那米替康已针对神经系统儿童肿瘤模型进行了评估,包括神经母细胞瘤、PNET 和髓母细胞瘤。它显示出可变的细胞敏感性,并在几个异种移植模型中有效,突出了其在儿童肿瘤学中的潜力。与铂类药物的联合研究表明抗肿瘤活性显着增强 (Meco 等人,2012)

4. 克服鳞状细胞癌中的耐药性发现那米替康对对其他喜树碱类药物(如拓扑替康)产生耐受的肿瘤模型有效。它克服了耐药机制,如缓慢增殖和靶向下调,这归因于其药代动力学行为。这表明其在治疗耐药形式的鳞状细胞癌中具有潜在用途 (Zuco 等人,2010)

5. 与西妥昔单抗在鳞状细胞癌中协同抗肿瘤活性那米替康与西妥昔单抗联合使用在鳞状细胞癌模型中表现出协同抗肿瘤作用。这种协同作用源于对 EGFR 表达的协同抑制,并且在 EGFR 基因拷贝数高的模型中特别有效。这一发现突出了其在联合治疗中的潜力 (de Cesare 等人,2013)

6. 与 RGD 肽偶联物进行肿瘤靶向治疗的潜力那米替康与 RGD 肽(充当 α(v)β₃ 整合素配体)的偶联物研究显示出肿瘤靶向治疗的潜力。这些偶联物表现出高受体亲和力、系统稳定性和有效的细胞毒活性,表明了一种有前途的靶向癌症治疗方法 (Dal Pozzo 等人,2010)

7. 临床安全性及初步抗肿瘤活性临床试验已证明那米替康在治疗经过大量预先治疗的实体瘤患者中的安全性及初步抗肿瘤活性。其药代动力学支持平坦给药,采用 3 周中 2 周或 3 周方案,其中中性粒细胞减少症是剂量限制性毒性作用。在各种癌症类型中观察到有希望的抗肿瘤反应,表明其在临床应用中的潜力 (Joerger 等人,2015)

8. 那米替康的新型分析方法为那米替康开发了一种新的分析方法,“反向手性色谱柱法 (ICCA)”,能够识别和定量高度富集样品中的痕量对映异构体。分析方法学的这一进步对于那米替康的药理学分析和质量控制至关重要 (Badaloni 等人,2010)

未来方向

Namitecan is currently undergoing clinical development . It has shown promising results in preclinical trials, exhibiting remarkable antitumor efficacy in a large panel of human tumor xenografts . Future clinical development will likely focus on optimizing dosing regimens and further evaluating its efficacy in various types of cancer .

属性

IUPAC Name

(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10+/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTISPLPBBHVSU-UVOOVGFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190707
Record name Namitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Namitecan

CAS RN

372105-27-6
Record name Namitecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372105276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Namitecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Namitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAMITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34Z8N66T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Namitecan
Reactant of Route 2
Reactant of Route 2
Namitecan
Reactant of Route 3
Namitecan
Reactant of Route 4
Namitecan
Reactant of Route 5
Namitecan
Reactant of Route 6
Namitecan

Citations

For This Compound
146
Citations
GL Beretta, V Zuco, M De Cesare… - Current medicinal …, 2012 - ingentaconnect.com
… The clinical development of namitecan is currently ongoing. Namitecan exhibited an … In this article, we review the relevant features of namitecan, with particular reference to its …
Number of citations: 22 www.ingentaconnect.com
V Zuco, R Supino, E Favini, M Tortoreto… - Biochemical …, 2010 - Elsevier
ST1968 (namitecan), a novel 7-modified hydrophilic camptothecin, was found to be effective against tumor models relatively resistant to topotecan and irinotecan. Based on this …
Number of citations: 24 www.sciencedirect.com
D Meco, AM Di Francesco, G Cusano, F Bucci… - Cancer chemotherapy …, 2012 - Springer
… important players of Namitecan cytotoxicity in our models. In vivo, Namitecan was superior to … In the sensitive SK-N-AS xenograft, Namitecan showed a high retention in tumours …
Number of citations: 11 link.springer.com
M Joerger, D Hess, A Delmonte… - British Journal of …, 2015 - Wiley Online Library
Aims Namitecan is a new camptothecan compound undergoing early clinical development. This study was initiated to build an integrated pharmacokinetic (PK) and pharmacodynamic (…
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
G Cassinelli, V Zuco, G Petrangolini… - Biochemical …, 2012 - Elsevier
… The good therapeutic index of namitecan likely reflected a … of low doses of namitecan with other antiangiogenic agents, such … evidence of curative efficacy of namitecan at well-tolerated …
Number of citations: 33 www.sciencedirect.com
M Joerger, D Hess, A Delmonte, E Gallerani… - Investigational New …, 2015 - Springer
… ST-1968 (namitecan), a new hydrophilic camptothecan derivative. Methods: Namitecan was … for cytopenias, the study was expanded to test namitecan dosing on day 1 every 21 days (…
Number of citations: 9 link.springer.com
C Pisano, G Cassinelli, V Zuco, G Petrangolini… - Molecular Cancer …, 2011 - AACR
… The outstanding Namitecan activity against pediatric sarcoma … Moreover, the iv administration of Namitecan resulted in a … model, we found that Namitecan activity was associated with a …
Number of citations: 0 aacrjournals.org
M De Cesare, C Lauricella, SM Veronese… - Clinical Cancer …, 2014 - AACR
… namitecan, a hydrophilic camptothecin, against SCC models, the present study was performed to explore the efficacy of the cetuximab–namitecan … cetuximab–namitecan combination in …
Number of citations: 8 aacrjournals.org
A Fasolo, G Del Conte, RG Calderone… - Journal of Clinical …, 2011 - ascopubs.org
e13570 Background: Namitecan (N) is a topoisomerase I inhibitor with superior antitumor activity (especially in squamous cell ca., SCC) and a more favourable safety profile than …
Number of citations: 3 ascopubs.org
D Hess, S Boehm, A Delmonte, E Gallerani… - Journal of Clinical …, 2009 - ascopubs.org
2570 Background: Namitecan is a new water-soluble camptothecin analogue which showed high antitumor activity in preclinical models. Aim of this trial was to determine safety, PK …
Number of citations: 4 ascopubs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。